Colivelin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Colivelin is a neuroprotective peptide and a potent activator of STAT3 . It has displayed cytoprotective effects in oxidative conditions . It is known to suppress neuronal death by activating STAT3 in vitro . This compound exhibits long-term beneficial effects against neurotoxicity, Aβ deposition, neuronal apoptosis, and synaptic plasticity deficits in neurodegenerative disease .

Synthesis Analysis

This compound is a synthetic derivative of the mitochondrial peptide humanin . It has displayed cytoprotective effects in oxidative conditions . More detailed information about the synthesis of this compound may be found in specific scientific literature .Molecular Structure Analysis

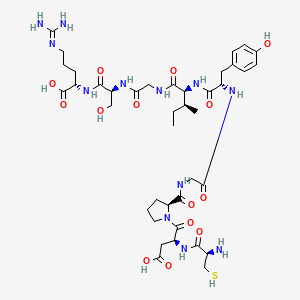

The molecular formula of this compound is C119H206N32O35 . The molecular weight is 2645.1 g/mol . More detailed information about the molecular structure of this compound may be found in specific scientific literature .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. More detailed information about the chemical reactions of this compound may be found in specific scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. More detailed information about the physical and chemical properties of this compound may be found in specific scientific literature .科学研究应用

脓毒症诱导的内皮损伤治疗 {svg_1}

Colivelin,一种人源肽的合成衍生物,已在小鼠中被证明可以改善脓毒症后内皮损伤和糖萼脱落 {svg_2}. 它在氧化条件下表现出细胞保护作用 {svg_3}. 这表明 this compound 可能是一种治疗脓毒症诱导的内皮损伤的潜在药物。

缺血性卒中中的神经保护作用 {svg_4}

This compound 已被发现可以挽救缺血性神经元和轴突 {svg_5}. 它抑制脑组织中的轴突损伤和神经元死亡,这与缺血性神经元中抗凋亡基因表达增加以及卒中后两周内轴突生长增加有关 {svg_6}. 这表明 this compound 可能是一种治疗缺血性卒中的潜在药物。

抗凋亡作用 {svg_7}

This compound 已被证明可以诱导抗凋亡基因的上调 {svg_8}. 这种作用有助于其在缺血性卒中中的神经保护作用 {svg_9}.

JAK/STAT3 信号通路激活 {svg_10}

This compound 已被发现可以激活 JAK/STAT3 信号通路 {svg_11}. 这种激活可能部分有助于其对神经元死亡和轴突生长的有益作用 {svg_12}.

神经退行性疾病的治疗 {svg_13}

This compound 是一种神经保护性的人源肽家族肽,对神经退行性疾病中的 Aβ 沉积、神经元凋亡和突触可塑性缺陷具有强大的长期作用 {svg_14}. 这表明 this compound 可能是一种治疗神经退行性疾病的潜在药物。

细胞保护作用 {svg_15}

This compound 在氧化条件下表现出细胞保护作用 {svg_16}. 这表明它可以用来保护细胞免受氧化损伤。

作用机制

Target of Action

Colivelin is a synthetic derivative of the mitochondrial peptide humanin . It primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

this compound interacts with its primary target, STAT3, by activating it . This activation of STAT3 leads to the suppression of neuronal death . Furthermore, this compound has been found to inhibit axonal damage and neuronal death in brain tissue, which is associated with elevated anti-apoptotic gene expression in ischemic neurons .

Biochemical Pathways

The activation of STAT3 by this compound is part of the JAK/STAT3 signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .

Pharmacokinetics

It is known that this compound is a brain-penetrant neuroprotective peptide , suggesting that it has good bioavailability in the brain.

Result of Action

The activation of STAT3 by this compound leads to several molecular and cellular effects. It suppresses neuronal death, inhibits axonal damage, and elevates the expression of anti-apoptotic genes in ischemic neurons . These effects contribute to this compound’s neuroprotective properties, particularly against Aβ deposition, neuronal apoptosis, and synaptic plasticity deficits in neurodegenerative diseases .

Action Environment

安全和危害

未来方向

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTAQOYOJJTWFD-IBAOLXMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H206N32O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2645.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。